6-amino-N-isopropylpyridine-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

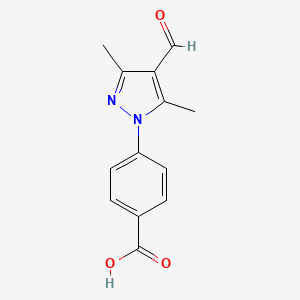

6-amino-N-isopropilpiridina-3-sulfonamida es un compuesto orgánico caracterizado por un anillo de piridina sustituido con un grupo amino en la posición 6, un grupo isopropilo en el átomo de nitrógeno y un grupo sulfonamida en la posición 3

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 6-amino-N-isopropilpiridina-3-sulfonamida normalmente implica varios pasos:

Nitración: El material de partida, piridina, se somete a nitración para introducir un grupo nitro en la posición deseada.

Reducción: El grupo nitro se reduce entonces a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador como el paladio sobre carbono.

Sulfonación: La piridina sustituida con amino se sulfoniza entonces utilizando reactivos como el ácido clorosulfónico o el trióxido de azufre para introducir el grupo sulfonamida.

Alquilación: Finalmente, el átomo de nitrógeno se alquila con haluro de isopropilo en condiciones básicas para obtener el compuesto objetivo.

Métodos de producción industrial

En un entorno industrial, la síntesis de 6-amino-N-isopropilpiridina-3-sulfonamida puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. Se utilizan catalizadores y condiciones de reacción optimizadas para garantizar una alta pureza y escalabilidad.

Análisis De Reacciones Químicas

Tipos de reacciones

6-amino-N-isopropilpiridina-3-sulfonamida puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: El grupo amino puede oxidarse para formar derivados nitroso o nitro.

Reducción: El grupo sulfonamida puede reducirse a un ácido sulfónico o sulfonato.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, particularmente en el grupo sulfonamida.

Reactivos y condiciones comunes

Oxidación: Reactivos como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Condiciones que implican bases como el hidróxido de sodio o el carbonato de potasio.

Productos principales

Oxidación: Formación de derivados nitroso o nitro.

Reducción: Conversión a ácido sulfónico o sulfonato.

Sustitución: Varias sulfonamidas sustituidas dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

6-amino-N-isopropilpiridina-3-sulfonamida tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.

Biología: Investigado por su potencial como inhibidor enzimático o ligando en ensayos bioquímicos.

Medicina: Explorado por su potencial terapéutico en el tratamiento de enfermedades debido a su similitud estructural con los farmacóforos conocidos.

Industria: Utilizado en el desarrollo de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo por el cual 6-amino-N-isopropilpiridina-3-sulfonamida ejerce sus efectos depende de su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir enzimas uniéndose a sus sitios activos, bloqueando así el acceso del sustrato. El grupo sulfonamida puede imitar la estructura de los sustratos naturales, lo que lleva a una inhibición competitiva.

Comparación Con Compuestos Similares

Compuestos similares

- 6-amino-N-metilpiridina-3-sulfonamida

- 6-amino-N-etilpiridina-3-sulfonamida

- 6-amino-N-propilpiridina-3-sulfonamida

Unicidad

6-amino-N-isopropilpiridina-3-sulfonamida es único debido a la presencia del grupo isopropilo, que puede influir en sus propiedades estéricas y electrónicas, mejorando potencialmente su afinidad de unión y especificidad para ciertos objetivos en comparación con sus análogos.

Esta revisión detallada proporciona una comprensión integral de 6-amino-N-isopropilpiridina-3-sulfonamida, cubriendo su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares

Propiedades

Número CAS |

890093-85-3 |

|---|---|

Fórmula molecular |

C8H13N3O2S |

Peso molecular |

215.28 g/mol |

Nombre IUPAC |

6-amino-N-propan-2-ylpyridine-3-sulfonamide |

InChI |

InChI=1S/C8H13N3O2S/c1-6(2)11-14(12,13)7-3-4-8(9)10-5-7/h3-6,11H,1-2H3,(H2,9,10) |

Clave InChI |

YOOFHWLJWYTQDU-UHFFFAOYSA-N |

SMILES canónico |

CC(C)NS(=O)(=O)C1=CN=C(C=C1)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4-Ethyl-phenyl)-propyl]-methyl-amine](/img/structure/B12117901.png)

![Cycloheptyl{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12117937.png)

![Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B12117941.png)

![2-bromo-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one](/img/structure/B12117950.png)